molecular formula C12H20FNO2 B1490873 4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 2091639-73-3

4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No. B1490873
CAS RN: 2091639-73-3
M. Wt: 229.29 g/mol
InChI Key: DHPNEVXGMQHSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid”, also known as FMPCA or CPPCA, is a novel organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry to create compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .

Scientific Research Applications

Medicinal Chemistry: Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . One specific application is in the development of SARMs, which are optimized for selectivity and potency as therapeutic agents. The fluoromethyl group in this compound could potentially enhance the binding affinity to androgen receptors, making it a valuable scaffold for designing new SARMs.

Pharmacology: Modulation of Stereogenicity

In pharmacology, the stereogenicity of the pyrrolidine ring is significant as different stereoisomers can lead to diverse biological profiles . This compound’s stereochemical configuration could be explored to design drug candidates with specific enantioselective protein binding, which is crucial for treating various diseases, including autoimmune disorders.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

This compound can serve as a versatile building block in organic synthesis. Its bifunctional nature, with both the pyrrolidine ring and carboxylic acid moiety, allows for the construction of complex heterocyclic compounds. These structures are often found in biologically active molecules, making them essential for drug discovery and development .

Future Directions

Pyrrolidine derivatives, like this compound, continue to be of great interest in the field of pharmaceutical and biological research . Their versatile structure allows for the design of new compounds with different biological profiles .

properties

IUPAC Name

4-[3-(fluoromethyl)pyrrolidin-1-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO2/c13-7-9-5-6-14(8-9)11-3-1-10(2-4-11)12(15)16/h9-11H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPNEVXGMQHSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2CCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 3
4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 4
4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 5
4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.